ババチン

概要

説明

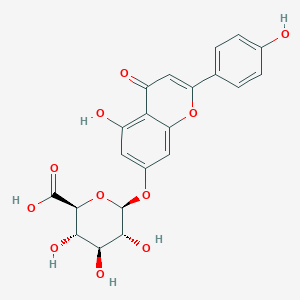

ババチンは、伝統医学で広く使用されている植物であるウマゴヤシの種子から最初に単離された天然フラボノイド化合物です。 エストロゲン様効果、抗炎症作用、骨粗鬆症や糖尿病などのさまざまな疾患における潜在的な治療効果など、さまざまな生物学的活性で知られています .

2. 製法

合成経路および反応条件: ババチンは、メタノール抽出法を使用してウマゴヤシの種子から抽出できます。種子を微粉末にし、メタノールで抽出します。 抽出物は、その後、高速薄層クロマトグラフィーなどのクロマトグラフィー技術を使用して精製されます .

工業的生産方法: ババチンの工業的生産には、ウマゴヤシの種子からの大規模抽出が関与します。 種子を処理して粗抽出物を得て、その後、高度なクロマトグラフィー法を使用してババチンや他の生物活性化合物を単離します .

科学的研究の応用

Bavachin has a wide range of scientific research applications:

Chemistry: It is used as a model compound in studying flavonoid chemistry and reactions.

Biology: Bavachin exhibits estrogen-like activity and is studied for its effects on hormone receptors.

Medicine: It has potential therapeutic applications in treating osteoporosis, diabetes, and non-alcoholic fatty liver disease. .

作用機序

ババチンは、さまざまな分子標的と経路を通じてその効果を発揮します。

エストロゲン受容体: ババチンは、エストロゲンの効果を模倣して、エストロゲン受容体ERαとERβを活性化します.

インスリンシグナル伝達経路: AKTとGSK-3βのリン酸化レベルを上昇させることでインスリンシグナル伝達を強化し、インスリン感受性を向上させます.

NLRP3インフラマソーム: ババチンは、NLRP3インフラマソームの活性化を促進し、炎症性サイトカインの分泌増加につながります.

生化学分析

Biochemical Properties

Bavachin interacts with various enzymes, proteins, and other biomolecules. It has been found to be metabolized by human liver microsomes (HLM), involving Cytochrome P450 (CYP) isozymes such as CYP1A1 and CYP2C9, and UDP-glucuronosyltransferases (UGTs) like UGT1A1, UGT1A7, UGT1A8, and UGT1A9 .

Cellular Effects

Bavachin influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. It has been associated with mitochondrial dysfunction, causing mitochondrial structure damage, mtDNA depletion, and inhibited expressions of genes engaged in oxidative phosphorylation (OXPHOS) .

Molecular Mechanism

At the molecular level, Bavachin exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been identified as a potent mitotoxic compound, with potential binding patterns and strong binding affinity with the mitochondrial respiratory complex .

Metabolic Pathways

Bavachin is involved in various metabolic pathways. It interacts with enzymes such as CYP1A1 and CYP2C9, and UGTs like UGT1A1, UGT1A7, UGT1A8, and UGT1A9 .

準備方法

Synthetic Routes and Reaction Conditions: Bavachin can be extracted from the seeds of Psoralea corylifolia using methanolic extraction methods. The seeds are ground into a fine powder and subjected to extraction with methanol. The extract is then purified using chromatographic techniques such as high-performance thin-layer chromatography .

Industrial Production Methods: Industrial production of bavachin involves large-scale extraction from Psoralea corylifolia seeds. The seeds are processed to obtain a crude extract, which is then purified using advanced chromatographic methods to isolate bavachin along with other bioactive compounds .

化学反応の分析

反応の種類: ババチンは、次のようなさまざまな化学反応を起こします。

酸化: ババチンは酸化されて異なる代謝産物を形成することができます。

還元: 特定の条件下で還元され、還元型を生成することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。

還元: 水素化ホウ素ナトリウムなどの還元剤を使用できます。

主要な生成物: これらの反応から生成される主要な生成物には、ババチンのさまざまな酸化代謝産物、還元代謝産物、および置換誘導体などがあります .

4. 科学研究の応用

ババチンは、科学研究において幅広い応用範囲を持っています。

類似化合物との比較

ババチンは、バクチオールやイソババカルコンなどの他のフラボノイドと比較されることがよくあります。

バクチオール: ババチンと同様に、バクチオールもウマゴヤシから単離され、抗炎症作用や抗老化作用などの同様の生物学的活性を示します.

イソババカルコン: この化合物は、ババチンと構造的に類似しており、抗癌作用と抗炎症作用で知られています.

独自性: ババチンのエストロゲン様活性、インスリン感受性、抗炎症作用のユニークな組み合わせは、他の類似化合物とは異なります。 幅広い疾患における潜在的な治療効果は、科学研究において重要な化合物となっています .

特性

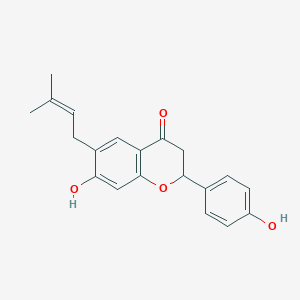

IUPAC Name |

7-hydroxy-2-(4-hydroxyphenyl)-6-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O4/c1-12(2)3-4-14-9-16-18(23)11-19(24-20(16)10-17(14)22)13-5-7-15(21)8-6-13/h3,5-10,19,21-22H,4,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAUREGNZECGNQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=CC2=C(C=C1O)OC(CC2=O)C3=CC=C(C=C3)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70415783 | |

| Record name | Bavachin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19879-32-4 | |

| Record name | Bavachin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary biological activities associated with Bavachin?

A1: Bavachin exhibits a range of biological activities, including:

- Anti-inflammatory: Bavachin reduces inflammation by suppressing inflammatory cytokines like interleukin-6 and tumor necrosis factor-α, primarily by downregulating nuclear factor-κB phosphorylation. []

- Anticancer: Bavachin demonstrates anticancer activity against various cancer cells, including osteosarcoma, oral cancer, and liver cancer cells, inducing apoptosis and inhibiting cell proliferation. [, , , ]

- Antibacterial: Bavachin displays antibacterial activity, particularly against Staphylococcus aureus, by suppressing the expression of alpha-hemolysin, a crucial virulence factor. []

- Antioxidant: Bavachin protects against oxidative stress by increasing superoxide dismutase (SOD) activity and scavenging free radicals. [, ]

- Antidiabetic: Bavachin improves insulin sensitivity and glucose uptake in adipocytes and myoblasts, potentially through activation of the Akt and AMPK pathways. []

- Anti-osteoporotic: Bavachin exhibits potential in treating osteoporosis by stimulating osteoblastic proliferation and inhibiting osteoclastogenesis. [, ]

Q2: How does Bavachin exert its anti-inflammatory effects?

A2: Bavachin reduces inflammation by suppressing inflammatory signaling pathways:

- NF-κB Inhibition: Bavachin downregulates the phosphorylation of nuclear factor-κB (NF-κB), a key regulator of inflammation, thereby inhibiting the expression of pro-inflammatory cytokines such as IL-6 and TNF-α. [, ]

- MAPK Pathway Modulation: Bavachin inhibits the phosphorylation of mitogen-activated protein kinases (MAPKs), including p38, ERK, and JNK, further contributing to its anti-inflammatory effects. []

Q3: What is the mechanism behind Bavachin's anticancer activity?

A3: Bavachin exerts its anticancer effects through various mechanisms:

- Induction of Apoptosis: Bavachin induces apoptosis (programmed cell death) in cancer cells by activating caspases, a family of proteases involved in apoptosis execution. []

Q4: How does Bavachin combat Staphylococcus aureus infection?

A4: Bavachin specifically targets alpha-hemolysin (hla), a crucial virulence factor of Staphylococcus aureus:

- Suppression of hla Expression: Bavachin inhibits hla expression at both the transcriptional and translational levels, reducing the production of this toxin. []

- Protection Against hla-Mediated Damage: By suppressing hla, Bavachin protects cells from the toxin's damaging effects. []

Q5: How does Bavachin interact with estrogen receptors?

A5: Bavachin exhibits estrogen-like activity by directly interacting with estrogen receptors (ERs):

- ER Binding: Bavachin binds to both ERα and ERβ, although with a weaker affinity compared to the natural ligand, estradiol. []

- ER Activation: Upon binding to ERs, Bavachin can activate these receptors, leading to the modulation of estrogen-responsive genes. []

Q6: How does Bavachin improve insulin sensitivity?

A6: Bavachin enhances insulin sensitivity and glucose uptake through multiple mechanisms:

- Activation of Insulin Signaling: Bavachin promotes glucose uptake by activating the insulin signaling pathway, involving Akt, a key kinase regulating glucose metabolism. []

- AMPK Activation: Bavachin activates AMP-activated protein kinase (AMPK), a cellular energy sensor that promotes glucose uptake and utilization. []

- PPARγ Activation: Bavachin activates peroxisome proliferator-activated receptor γ (PPARγ), a transcription factor involved in adipocyte differentiation and insulin sensitivity. []

Q7: How does Bavachin impact mitochondrial function?

A7: Bavachin influences mitochondrial function and dynamics, particularly in muscle cells:

- Mitochondrial Biogenesis: Bavachin enhances mitochondrial biogenesis (formation of new mitochondria) by activating the AMPK-PGC-1α pathway, a key regulator of mitochondrial biogenesis. []

- Mitochondrial Dynamics: Bavachin modulates mitochondrial dynamics, influencing the balance between mitochondrial fusion and fission, crucial for maintaining mitochondrial quality and function. []

- Mitophagy Enhancement: Bavachin promotes mitophagy (selective degradation of damaged mitochondria), contributing to improved mitochondrial quality control. []

Q8: How does Bavachin influence melanin production?

A8: Bavachin exhibits an inhibitory effect on melanin production:

- Inhibition of Melanin Synthesis: Bavachin suppresses melanin synthesis in melanoma cells, potentially by inhibiting tyrosinase activity and downregulating the expression of melanogenic enzymes. [, ]

Q9: What is the molecular formula and weight of Bavachin?

A9:

Q10: What are the key spectroscopic features of Bavachin?

A10:

- UV-Vis Spectroscopy: Bavachin exhibits characteristic absorption maxima in the UV-Vis region, helpful for identification and quantification. [, , ]

- Mass Spectrometry (MS): MS analysis provides the molecular ion peak and fragmentation patterns, aiding in structural elucidation and identification. [, ]

- Nuclear Magnetic Resonance (NMR): NMR spectroscopy, including 1H NMR and 13C NMR, provides detailed structural information about Bavachin. [, ]

Q11: What is known about the pharmacokinetics of Bavachin?

A11:

- Absorption: Bavachin can be absorbed following oral administration, as evidenced by its detection in rat plasma. [, , ]

Q12: Are there any known drug interactions associated with Bavachin?

A12:

- CYP2C9 Inhibition: Bavachin can inhibit the cytochrome P450 enzyme CYP2C9, potentially leading to interactions with drugs metabolized by this enzyme. []

- P-glycoprotein (P-gp) Inhibition: Bavachin might inhibit P-gp, a drug transporter, potentially affecting the absorption and disposition of P-gp substrates. []

Q13: What is the safety profile of Bavachin?

A13:

- Hepatotoxicity: Bavachin has been associated with potential hepatotoxicity, particularly at higher doses. [, ]

- Nephrotoxicity: Bavachin might cause renal fibrosis through mechanisms involving oxidative stress and endoplasmic reticulum stress. []

Q14: What analytical methods are commonly employed for the analysis of Bavachin?

A14:

- High-Performance Liquid Chromatography (HPLC): HPLC is widely used for the separation, identification, and quantification of Bavachin in various matrices, including plant extracts, formulations, and biological samples. [, , , , , , , , ]

- Ultra-High-Performance Liquid Chromatography (UPLC): UPLC offers enhanced separation efficiency and sensitivity for Bavachin analysis. []

- Mass Spectrometry (MS): MS techniques, often coupled with HPLC or UPLC, provide high sensitivity and selectivity for Bavachin detection and quantification. [, ]

- Fluorescence Detection: Bavachin exhibits fluorescence, enabling its sensitive detection using HPLC or UPLC coupled with fluorescence detectors. []

- Electrochemical Detection (ECD): Bavachin can be detected using electrochemical methods, offering enhanced sensitivity compared to traditional UV detection. []

Q15: What are the common challenges in the analysis of Bavachin?

A15:

- Isomer Separation: Bavachin exists as isomers, such as isobavachin and isobavachalcone, requiring efficient chromatographic methods for separation and accurate quantification. [, , ]

- Matrix Interference: The presence of complex matrices in plant extracts or biological samples can interfere with Bavachin analysis, necessitating efficient sample preparation techniques. []

- Sensitivity Requirements: The concentration of Bavachin in biological samples can be low, requiring highly sensitive analytical methods for accurate quantification. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。